![molecular formula C11H17N3O4 B14632476 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54127-41-2](/img/structure/B14632476.png)
1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is characterized by the presence of a nitropyridine group and an isopropylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves the reaction of 2-nitropyridine with an appropriate propanol derivative under controlled conditions. The reaction mechanism often includes steps such as nitration, reduction, and substitution to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The nitropyridine group can participate in redox reactions, while the isopropylamino group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitropyridine: A precursor in the synthesis of 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol.
3-Nitropyridine: Another nitropyridine derivative with similar chemical properties.
1,3-Bis(isopropylamino)propan-2-ol: A related compound with different functional groups.
Uniqueness
The presence of both nitropyridine and isopropylamino groups allows for versatile interactions in various chemical and biological contexts .
Properties
CAS No. |
54127-41-2 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(2-nitropyridin-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H17N3O4/c1-8(2)13-6-9(15)7-18-10-4-3-5-12-11(10)14(16)17/h3-5,8-9,13,15H,6-7H2,1-2H3 |
InChI Key |
BGCZJHNIOOHRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C(N=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


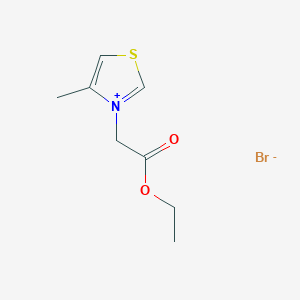
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
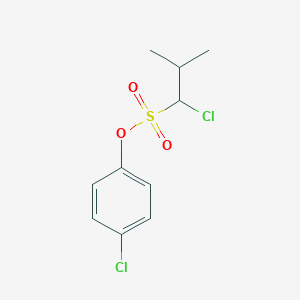
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)

![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
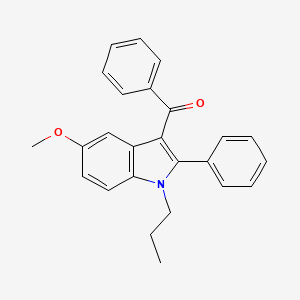
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)

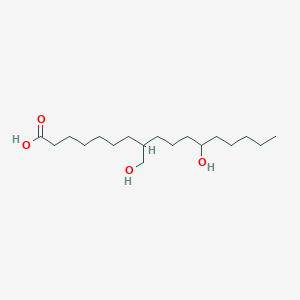
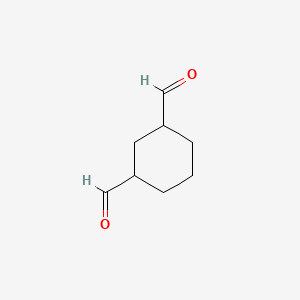
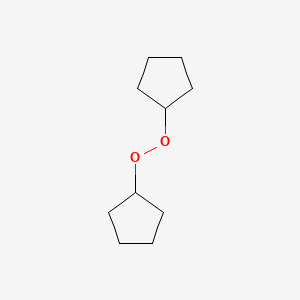
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
